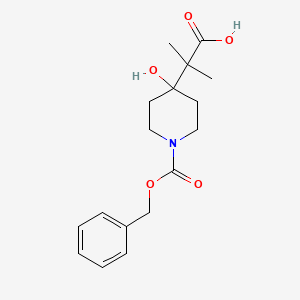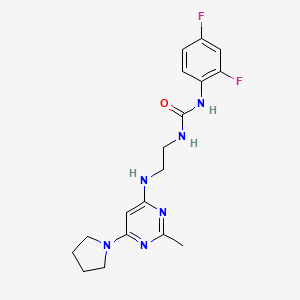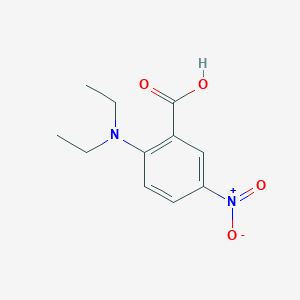
1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is a useful research compound. Its molecular formula is C25H22N2S and its molecular weight is 382.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity and Chemical Reactivity
- The ABTS/PP Decolorization Assay, commonly used to assess antioxidant capacity, highlights the specificity and relevance of oxidation products in antioxidants, including those related to imidazoles and sulfides, underscoring the importance of understanding reaction pathways for the application in antioxidant assays (Ilyasov et al., 2020).
Nanomaterials and Catalysis
- Nanocrystals of metal sulfide materials, including those with imidazole structures, have gained significant attention for their tunable properties and applications in renewable energy, highlighting the importance of controlled fabrication and functionalization for enhancing performance in photocatalytic and electrocatalytic processes (Chandrasekaran et al., 2019).
Organic Synthesis and Functionalization
- Metalloporphyrin-catalyzed C-H bond functionalization, which includes reactions relevant to sulfides and imidazoles, has been reviewed, detailing methods for C-O, C-N, and C-C bond formation. These insights are crucial for the development of novel organic synthesis methodologies and the exploration of new applications in medicinal chemistry and material science (Che et al., 2011).
Environmental Persistence and Toxicity
- The environmental occurrence, persistence, and toxicity of polychlorinated diphenyl sulfides (PCDPSs) have been reviewed, with findings relevant to the environmental behavior and fate of compounds containing imidazole and sulfide groups. This research underscores the need for comprehensive risk assessments and environmental management strategies for such compounds (Zhang et al., 2021).
Drug Design and CNS Applications
- The conversion of imidazoles into potent CNS drugs, including discussions on the synthesis and modification of compounds like 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide, highlights the potential for creating new treatments for CNS diseases based on the structural characteristics and activity profiles of these compounds (Saganuwan, 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting a variety of potential molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant activity, which is essential in protecting cells from oxidative stress. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species in cells . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s defense mechanisms against oxidative stress . Furthermore, this compound has been shown to inhibit the NF-κB pathway, reducing inflammation and promoting cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it has been shown to increase the levels of glutathione, a critical antioxidant in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability in the body.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can enhance the activity of antioxidant enzymes, protecting the cells from mitochondrial oxidative stress.
Properties
IUPAC Name |
2-benzylsulfanyl-4,5-diphenyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h2-17H,1,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFMVHWUOLXPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)

![N-(1,2-oxazol-3-yl)-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2496572.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2496576.png)

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2496583.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)



